4-Allyloxy-1-butanol

Catalog No.
S683648
CAS No.
1471-15-4
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Allyloxy-1-butanol

CAS Number

1471-15-4

Product Name

4-Allyloxy-1-butanol

IUPAC Name

4-prop-2-enoxybutan-1-ol

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-2-6-9-7-4-3-5-8/h2,8H,1,3-7H2

InChI Key

CTDRAOLVEHKAAZ-UHFFFAOYSA-N

SMILES

C=CCOCCCCO

Canonical SMILES

C=CCOCCCCO

While not directly related to 4-Allyloxy-1-butanol itself, research is being conducted on other four-carbon alcohols with similar structures, such as 4-amino-1-butanol. This research focuses on developing methods for microbial production of these compounds for various applications, including:

  • Drug intermediates: 4-amino-1-butanol serves as an intermediate for the synthesis of various drugs PubMed: .
  • Biodegradable polymers: These alcohols can be used as precursors for the development of biodegradable polymers used in gene delivery applications PubMed: .

4-Allyloxy-1-butanol is an organic compound with the molecular formula C₇H₁₄O₂. It is characterized by the presence of an allyloxy group attached to a butanol backbone. This compound is notable for its potential applications in various chemical processes and as a building block in organic synthesis. The structure of 4-allyloxy-1-butanol includes a butanol moiety, which is a primary alcohol, and an allyl group, which contributes to its reactivity and versatility in

, including:

  • Esterification: It can react with carboxylic acids to form esters.
  • Dehydration: Under acidic conditions, it may lose water to form alkenes.
  • Nucleophilic Substitution: The hydroxyl group can be substituted by halides or other nucleophiles, typically through SN1 or SN2 mechanisms depending on the reaction conditions.

For example, when treated with hydrogen iodide, 4-allyloxy-1-butanol can yield butyl iodide through a substitution reaction .

Several methods can be employed to synthesize 4-allyloxy-1-butanol:

  • Allylation of 1-butanol: This method involves the reaction of 1-butanol with allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.
  • Etherification: The reaction of butanol with allyl alcohol under acidic conditions can lead to ether formation.
  • Wittig Reaction: The compound can also be synthesized through a Wittig reaction involving appropriate phosphonium salts and aldehydes or ketones .

4-Allyloxy-1-butanol has potential applications in:

  • Organic Synthesis: As a versatile intermediate for synthesizing more complex organic molecules.
  • Chemical Industry: It may serve as a solvent or as part of formulations in various chemical processes.
  • Pharmaceuticals: Given its structural properties, it could be explored for use in drug development.

Several compounds share structural similarities with 4-allyloxy-1-butanol. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
1-ButanolPrimary alcoholSimple alcohol with no allyl group
Allyl AlcoholContains an allyl groupMore reactive due to the double bond
Butyl Allyl EtherEther derived from butanol and allyl alcoholSimilar functionality but different reactivity
3-Allyloxypropan-1-olContains an allyloxy group on propanolShorter carbon chain compared to butanol

4-Allyloxy-1-butanol stands out due to its unique combination of both an alcohol and an allyloxy functional group, which may confer distinct reactivity patterns compared to other similar compounds.

XLogP3

0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-allyloxy-1-butanol

Dates

Last modified: 04-14-2024

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